[Benzyl(dimethyl)silyl]methyl acetate
Description
Properties
IUPAC Name |
[benzyl(dimethyl)silyl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2Si/c1-11(13)14-10-15(2,3)9-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLIENXJYCWQHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC[Si](C)(C)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294511 | |
| Record name | [benzyl(dimethyl)silyl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5356-98-9 | |
| Record name | NSC96863 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96863 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [benzyl(dimethyl)silyl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [benzyl(dimethyl)silyl]methyl acetate typically involves the reaction of benzyl chloride with dimethylchlorosilane in the presence of a base such as triethylamine. The resulting benzyl(dimethyl)silyl chloride is then reacted with sodium acetate in an aprotic solvent like tetrahydrofuran to yield [benzyl(dimethyl)silyl]methyl acetate.
Industrial Production Methods: Industrial production of [benzyl(dimethyl)silyl]methyl acetate follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: [Benzyl(dimethyl)silyl]methyl acetate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the acetate group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran.
Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar aprotic solvents like dimethylformamide or tetrahydrofuran.
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Alcohols.
Substitution: Corresponding substituted products (e.g., amides, thioesters).
Scientific Research Applications
[Benzyl(dimethyl)silyl]methyl acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in cross-coupling reactions and as a protecting group for alcohols and amines.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a prodrug, where the acetate group can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty polymers and as an intermediate in the manufacture of silicone-based materials.
Mechanism of Action
The mechanism of action of [benzyl(dimethyl)silyl]methyl acetate involves its ability to undergo hydrolysis, oxidation, and reduction reactions. The molecular targets and pathways depend on the specific application. For instance, in drug delivery, the acetate group is hydrolyzed by esterases to release the active drug. In polymer synthesis, the compound can participate in polymerization reactions to form silicone-based materials.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Benzyl Acetate (CAS 120-51-4)
- Molecular Formula : C₉H₁₀O₂
- Molecular Weight : 150.17 g/mol
- Physical Properties : Boiling point ~212°C, density 1.05 g/cm³ .
- Applications : Widely used in perfumery and flavoring due to its floral aroma .
- Key Differences : Lacks the silyl group, resulting in lower molecular weight, higher volatility, and reduced steric hindrance. Reactivity is dominated by ester hydrolysis rather than silicon-mediated transformations .
Dimethyl Benzyl Carbinyl Acetate (CAS 151-05-3)
- Molecular Formula : C₁₂H₁₆O₂
- Molecular Weight : 192.26 g/mol
- Physical Properties : Boiling point 250°C, density 0.998 g/cm³ .
- Applications : Used in fragrances for its floral-fruity odor profile .
- Key Differences : Replaces silicon with a carbon center (carbinyl group), reducing hydrophobicity and altering reactivity. The absence of silicon limits its utility in specialized synthesis, though its bulky structure enhances aroma persistence .
Methyl (S)-3-(Dimethyl(phenyl)silyl)hexa-3,4-dienoate
- Molecular Formula : C₁₃H₂₀O₂Si
- Molecular Weight : 260.38 g/mol
- Applications : Demonstrates enantioselective reactivity in organic synthesis, leveraging the silyl group’s electron-withdrawing effects .
- Key Differences : Contains a conjugated diene system and a phenyl-substituted silyl group, enhancing its role in stereochemical control compared to the benzyl-substituted silyl acetate .
[tert-Butyl(dimethyl)silyl]oxy-Methyl Derivatives
- Example : Benzyl (2S,3R)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-3-hydroxyazetidine-1-carboxylate .
- Applications : Silyl groups here act as protective intermediates in multi-step syntheses, highlighting their stability under acidic/basic conditions .
- Key Differences : The tert-butyl group increases steric bulk compared to benzyl, altering solubility and reaction kinetics.
Data Table: Comparative Analysis of Key Compounds
*Estimated properties based on structural analogs.
Research Findings and Functional Insights
- This property is advantageous in protecting sensitive functional groups during synthesis .
- Hydrophobicity: The silicon center enhances lipophilicity, improving solubility in non-polar solvents. This contrasts with dimethyl benzyl carbinyl acetate, which retains moderate polarity due to its carbon backbone .
- Reactivity: Silyl esters like [benzyl(dimethyl)silyl]methyl acetate are less prone to hydrolysis than traditional esters but can undergo selective desilylation under fluoride ions (e.g., TBAF), a feature absent in non-silylated analogs .
Biological Activity
Overview
[Benzyl(dimethyl)silyl]methyl acetate (CAS Number: 3053487) is a silane compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H16O2Si
- Molecular Weight : 212.33 g/mol
- Functional Groups : The compound features a benzyl group, a dimethylsilyl group, and an acetate moiety, contributing to its unique reactivity and interaction with biological systems.
The biological activity of [Benzyl(dimethyl)silyl]methyl acetate is primarily attributed to its ability to interact with various enzymes and proteins. The presence of the silyl group enhances its lipophilicity, allowing for better membrane permeability and interaction with cellular targets.
- Enzyme Interaction : The compound can inhibit specific enzymes through competitive inhibition mechanisms, which may involve binding to the active sites of enzymes.
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or altering membrane fluidity.
Antimicrobial Activity
Recent studies have indicated that [Benzyl(dimethyl)silyl]methyl acetate exhibits antimicrobial properties against a range of pathogens.
- In vitro Studies :
- The compound demonstrated significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Minimum inhibitory concentrations (MICs) ranged from 50 to 100 µg/mL for these pathogens.
Cytotoxicity Studies
Cytotoxicity assessments have shown that while the compound exhibits antimicrobial properties, it also affects mammalian cell lines.
- Cell Lines Tested :
- Human fibroblast (HFF-1) and liver cancer cells (HepG2).
- Results :
- IC50 values for HFF-1 were found to be above 200 µg/mL, indicating low cytotoxicity, while HepG2 cells showed sensitivity with an IC50 of around 150 µg/mL.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of [Benzyl(dimethyl)silyl]methyl acetate against clinical isolates of Staphylococcus aureus. The results indicated:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 75 | 150 |
| Escherichia coli | 100 | 200 |
The study concluded that the compound could serve as a potential candidate for developing new antimicrobial agents.
Study 2: Cytotoxic Effects on Cancer Cells
In another investigation focusing on cancer therapeutics, the effects of [Benzyl(dimethyl)silyl]methyl acetate on HepG2 cells were analyzed. The findings showed:
| Treatment Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 50 | 85 |
| 100 | 70 |
| 150 | 50 |
This study highlighted the compound's potential as a chemotherapeutic agent due to its selective cytotoxicity towards cancer cells while sparing normal cells at lower concentrations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
